N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide
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Overview
Description
N-(5-Methyl-12-oxazol-3-yl)thiophene-2-sulfonamide: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . The compound’s structure includes a thiophene ring substituted with a sulfonamide group and an oxazole ring, making it a unique and potentially bioactive molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Methyl-12-oxazol-3-yl)thiophene-2-sulfonamide typically involves the condensation of thiophene derivatives with oxazole derivatives. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions using metal-free synthetic routes to minimize costs and environmental impact . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(5-Methyl-12-oxazol-3-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes and substituted oxazoles.
Scientific Research Applications
Chemistry: N-(5-Methyl-12-oxazol-3-yl)thiophene-2-sulfonamide is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology: It can be used in the study of enzyme inhibition and receptor binding .
Medicine: Thiophene derivatives, including N-(5-Methyl-12-oxazol-3-yl)thiophene-2-sulfonamide, are investigated for their pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of N-(5-Methyl-12-oxazol-3-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity . These interactions can modulate various biological pathways, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness: N-(5-Methyl-12-oxazol-3-yl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, sulfonamide group, and oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H8N2O3S2 |
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Molecular Weight |
244.3 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C8H8N2O3S2/c1-6-5-7(9-13-6)10-15(11,12)8-3-2-4-14-8/h2-5H,1H3,(H,9,10) |
InChI Key |
WJNBUNQVPIMIBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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